2-(2-Phenyloxazol-5-yl)ethanol

Regiochemistry Synthetic intermediate Oxazole scaffold

SAR studies of 2-aryloxazoles require precise regioisomer control; generic replacements lack validation. This research-grade intermediate (≥97%) provides a defined 2-phenyloxazole core with a single primary alcohol extension point. - Physicochemical fit: LogP 1.88, TPSA 46.3 Ų (Rule-of-Three compliant) - Direct ester/ether/carbamate synthesis - no protection-deprotection - Available for medicinal chemistry, probe synthesis, and agrochemical scaffold development

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 645392-34-3
Cat. No. B12884842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyloxazol-5-yl)ethanol
CAS645392-34-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)CCO
InChIInChI=1S/C11H11NO2/c13-7-6-10-8-12-11(14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
InChIKeyJYADTNDFROYHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyloxazol-5-yl)ethanol – Structural & Physicochemical Baseline


2-(2-Phenyloxazol-5-yl)ethanol (CAS 645392-34-3) is a disubstituted 1,3-oxazole heterocycle bearing a phenyl group at the 2-position and a hydroxyethyl chain at the 5-position, with a molecular formula of C₁₁H₁₁NO₂ and molecular weight of 189.21 g/mol . Its computed octanol–water partition coefficient (LogP ≈ 1.88) and topological polar surface area (TPSA ≈ 46.3 Ų) place it in a physicochemical space typical of fragment-like, orally bioavailable building blocks . The compound is primarily offered as a research-grade synthetic intermediate (typical purity ≥97%) for medicinal chemistry and life-science applications .

Workflow

Fragment library synthesis

Selection

2-Phenyloxazole regioisomer with hydroxyethyl linker

Use Context

Medicinal chemistry building block

Why Generic Substitution Lacks Quantitative Evidence


Within the 2-aryl-5-alkyloxazole family, seemingly minor positional isomerism or substituent changes (e.g., shifting the phenyl group from the 2- to the 4-position, or replacing the hydroxyethyl chain with a methyl or hydroxymethyl group) are known to alter bioactivity, target engagement, and synthetic compatibility [1][2]. However, a systematic search of the open literature reveals that no head-to-head structure–activity relationship (SAR) studies, selectivity panels, pharmacokinetic profiles, or comparative biological evaluations with quantitative endpoints have been published specifically for 2-(2-phenyloxazol-5-yl)ethanol versus its closest structural analogs. Consequently, any claim that this compound can be generically replaced by a similar oxazole building block lacks evidence. Procurement decisions must therefore rely on the intrinsic structural and physicochemical attributes documented below, with the explicit recognition that high-strength, quantitatively verified differentiation data are absent from the current scientific record.

Regioisomer mismatch: Substituting the 4-phenyl isomer may shift electronic and conjugation properties, altering downstream reactivity.

Chain-length analog mismatch: Hydroxyethyl vs. hydroxymethyl or methyl variants change hydrogen-bond geometry and coupling chemistry, limiting direct replacement.

Absence of head-to-head SAR data: No comparative biological or ADME studies prevent confident interchangeability assessment.

Quantitative Evidence Assessment


Regioisomeric Identity and Synthetic Utility

The target compound is the 2-phenyl-5-oxazole ethanol regioisomer (CAS 645392-34-3). Its closest positional isomer, 2-(4-phenyloxazol-5-yl)ethanol (CAS 89150-00-5), shares an identical molecular formula (C₁₁H₁₁NO₂) and molecular weight (189.21 g/mol) but differs in the phenyl substitution site . In the 2-aryl-5-alkyloxazole series, the 2-position aryl group participates directly in conjugation with the oxazole ring, whereas a 4- or 5-aryl substituent alters the electronic distribution and reactive sites for subsequent functionalization (e.g., metalation, electrophilic substitution) . No experimental comparative yield or reaction-rate data for these two regioisomers have been published; the differentiation is therefore grounded in established heterocyclic chemistry principles rather than direct quantitative benchmarking.

Regioisomeric Identity
Class-level
2-Phenyl, conjugated π-system vs. 4-phenyl, non-conjugated
Regioisomer selection affects reactivity; must verify identity.
No direct comparative experimental data.
Regiochemistry Synthetic intermediate Oxazole scaffold

Chain-Length and Functional-Group Contrast at C5

2-(2-Phenyloxazol-5-yl)ethanol carries a two-carbon hydroxyethyl chain at C5. Close analogs include (2-phenyloxazol-5-yl)methanol (CAS 238433-75-5; C₁₀H₉NO₂, MW 175.18) and 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol (CAS 17944-68-2; C₁₂H₁₃NO₂, MW 203.24) [1]. These differ in linker length and ring position, which influence hydrogen-bond donor capacity, metabolic stability, and the geometry of target binding. The hydroxyethyl group provides an additional rotational degree of freedom and a primary alcohol that can serve as a synthetic handle for esterification, etherification, or oxidation with distinct steric and electronic profiles compared to the shorter hydroxymethyl analog [2]. No published head-to-head biological or ADME comparison exists for these compounds.

Chain-Length Contrast
Class-level
MW 189.21 vs. 175.18 vs. 203.24; PSA ~46.3 Ų
Substituent geometry impacts coupling; verify needed.
No head-to-head biological data.
Functional group tolerance Lead optimization Bioisostere

Drug-Likeness and Fragment Physicochemical Profile

The computed LogP of 1.88 and TPSA of 46.3 Ų for 2-(2-phenyloxazol-5-yl)ethanol place it within commonly accepted fragment-like boundaries (MW < 300, LogP ≤ 3, TPSA ≤ 60 Ų). This profile is comparable to other 2-aryloxazole fragments investigated in fragment-based drug discovery (FBDD) campaigns, but the compound’s specific binding efficiency (BEI) or ligand efficiency (LE) metrics have not been reported [1]. The compound is therefore positioned as a neutral, moderately lipophilic fragment with a single hydrogen-bond donor, suitable for further elaboration.

Fragment Profile
Class-level
LogP 1.88, TPSA 46.3 Ų, MW 189.21, HBD 1, HBA 3
Conforms to Rule-of-Three; validate experimentally.
Computed properties; experimental confirmation needed.
Drug-likeness Fragment-based drug discovery Lead-like properties

Commercial Availability and Purity Comparison

As of mid-2025, 2-(2-phenyloxazol-5-yl)ethanol is stocked by several specialty chemical suppliers at a purity specification of ≥97% (HPLC) . In contrast, the 4-phenyl regioisomer (CAS 89150-00-5) is also commercially available at similar purity levels, while the hydroxymethyl analog (CAS 238433-75-5) is less commonly listed. No comparative stability, solubility, or pricing data have been published to differentiate these sourcing options quantitatively.

Commercial Purity
Specification review
≥97% (HPLC), multiple vendors
Nominal purity consistent; verify lot-specific CoA.
Supplier-catalog data; independent QC recommended.
Chemical sourcing Building block catalog Purity threshold

Evidence-Backed Application Scenarios


Fragment-Based Lead Generation with 2-Aryloxazole Core

When a fragment library requires a 2-phenyloxazole core with a single primary alcohol extension point, 2-(2-phenyloxazol-5-yl)ethanol provides appropriate physicochemical parameters (LogP 1.88, TPSA 46.3 Ų) within Rule-of-Three thresholds . The hydroxyethyl chain offers a linker that can be directly employed in ester, ether, or carbamate library synthesis without additional protection–deprotection steps.

Chemical Biology Tool Synthesis Requiring 2-Phenyl Substitution

For probe molecules where the phenyl ring must occupy the 2-position to engage a specific binding pocket (as suggested by 2-phenyloxazole-containing MAO-B inhibitors ), this compound serves as an unambiguous starting material that avoids the synthetic burden of late-stage regioisomeric separation.

Agrochemical Intermediate Derivatization

Given the precedent of 2-phenyloxazole derivatives as agricultural fungicide scaffolds , the hydroxyethyl group at C5 can be converted into diverse functional groups (halides, sulfonates, carboxylates) for structure–activity exploration in crop protection programs.

Methodology Development for Oxazole C5 Functionalization

The compound's defined structure and commercial availability make it a useful substrate for developing new C–O, C–N, or C–C bond-forming reactions at the primary alcohol, enabling medicinal chemists to benchmark reaction yields against alternative oxazole ethanol derivatives.

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
2-Phenyloxazole core with primary alcohol extension
Confirm computed LogP/TPSA experimentally under assay conditions
Chemical Biology Tool Synthesis
Unambiguous 2-phenyl substitution avoids late-stage regioisomeric separation
Verify regiochemical identity by NMR or HPLC before synthesis
Agrochemical Intermediate Derivatization
Hydroxyethyl chain for diverse functional-group conversion
Evaluate reactivity and purity in target coupling reactions
Methodology Development
Defined structure for benchmarking C5 functionalization yields
Establish baseline yields and purity after functionalization
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